molecular formula C20H17ClF2N4O2 B13956631 N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide

N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide

Cat. No.: B13956631
M. Wt: 418.8 g/mol
InChI Key: HZYLLVPVJMASJE-UHFFFAOYSA-N
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Description

N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 8-chloroquinazolin-4-one and 3,5-difluorophenylacetic acid. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce new substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide include other quinazolinone derivatives with different substituents on the aromatic ring or heterocyclic core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H17ClF2N4O2

Molecular Weight

418.8 g/mol

IUPAC Name

N-(8-chloro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C20H17ClF2N4O2/c21-16-5-3-4-15-18(16)24-20(26-6-1-2-7-26)27(19(15)29)25-17(28)10-12-8-13(22)11-14(23)9-12/h3-5,8-9,11H,1-2,6-7,10H2,(H,25,28)

InChI Key

HZYLLVPVJMASJE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=O)N2NC(=O)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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